![molecular formula C4H10ClNO2S B2627800 (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 935455-28-0](/img/structure/B2627800.png)
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
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Description
Scientific Research Applications
Pharmaceuticals and Drug Development
Anti-Inflammatory Activity: Research has explored its anti-inflammatory effects, which could be valuable in developing novel drugs for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .
Phenylketonuria (PKU) Treatment: The compound’s low phenylalanine content makes it suitable for individuals with PKU, a rare inherited disease. PKU patients cannot metabolize phenylalanine effectively, and this compound provides a safe alternative in sweeteners and food products .
Sweeteners and Food Industry
Artificial sweeteners play a crucial role in the food industry, especially for calorie-conscious consumers. Here’s how this compound fits in:
- Low-Calorie Sweetener : Due to its sweet taste and minimal metabolism in the human body, (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride serves as a desirable low-calorie sweetener. It mimics sugar’s sweetness without contributing to calorie intake .
properties
IUPAC Name |
(3S)-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
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